Trimethylsilyl perfluoroheptanoate
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Overview
Description
Trimethylsilyl perfluoroheptanoate is a chemical compound with the molecular formula C10H9F13O2Si. It is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications. The compound consists of a trimethylsilyl group attached to a perfluoroheptanoate moiety, which imparts distinct characteristics such as hydrophobicity and resistance to degradation.
Mechanism of Action
Mode of Action
The trimethylsilyl group, which is a part of the compound, consists of three methyl groups bonded to a silicon atom . This group is known for its chemical inertness and large molecular volume, making it useful in various applications . Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
Trimethylsilyl groups have been used in various biochemical applications, including the derivatization of non-volatile compounds for analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes . .
Result of Action
Trimethylsilyl groups have been used in various biochemical applications, suggesting that they may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl perfluoroheptanoate can be synthesized through the reaction of perfluoroheptanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
C7F13COOH+(CH3)3SiCl→C7F13COOSi(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl perfluoroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield perfluoroheptanoic acid and trimethylsilanol.
Reduction: Under specific conditions, the perfluoroheptanoate moiety can be reduced to form different fluorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.
Major Products Formed
Perfluoroheptanoic Acid: Formed through hydrolysis.
Fluorinated Derivatives: Various fluorinated compounds can be synthesized through reduction and substitution reactions.
Scientific Research Applications
Trimethylsilyl perfluoroheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and carboxylic acids.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its resistance to harsh conditions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl perfluorononanoate
- Trimethylsilyl heptafluorobutyrate
- Trimethylsilyl pentafluoropropionate
Uniqueness
Trimethylsilyl perfluoroheptanoate is unique due to its specific combination of a trimethylsilyl group and a perfluoroheptanoate moiety. This combination imparts distinct properties such as high thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
trimethylsilyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13O2Si/c1-26(2,3)25-4(24)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQRAIWCHDWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F13O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022654 |
Source
|
Record name | Trimethylsilyl perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244856-04-9 |
Source
|
Record name | Trimethylsilyl perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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